1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene
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Overview
Description
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7Cl2F6O and a molecular weight of 284.97 g/mol It is characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dichloro-4,5,6-trifluorobenzene with trifluoromethanol in the presence of a suitable catalyst . The reaction conditions typically include elevated temperatures and the use of a solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For example, its derivatives may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
1,3-Dichloro-4,5,6-trifluoro-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has similar halogen substitutions but lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-Chloro-1-(trifluoromethoxy)benzene: This compound has a single chlorine and trifluoromethoxy group, making it less reactive in certain substitution reactions compared to this compound.
2,4-Dichloro-1-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic and steric effects.
Properties
Molecular Formula |
C7Cl2F6O |
---|---|
Molecular Weight |
284.97 g/mol |
IUPAC Name |
1,5-dichloro-2,3,4-trifluoro-6-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7Cl2F6O/c8-1-3(10)5(12)4(11)2(9)6(1)16-7(13,14)15 |
InChI Key |
QZOJNQRHXUZRDI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)F)F)F)Cl)OC(F)(F)F |
Origin of Product |
United States |
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